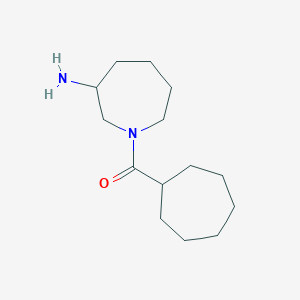![molecular formula C19H19FN4O3 B5601524 7-allyl-6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5601524.png)
7-allyl-6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyrazine derivatives, including the compound , are of significant interest in medicinal chemistry and organic synthesis due to their diverse biological activities and potential therapeutic applications. These compounds have been synthesized and explored for their chemical and physical properties, aiming at understanding their reactivity and developing new drugs or materials with enhanced features.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrazine derivatives often involves condensation reactions, employing strategies such as microwave irradiation for efficiency. An example includes the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides through condensation of imidazo[1,2-a]pyrazine-2-carboxylic acid with various amines, showcasing the versatility of these compounds in generating a wide range of derivatives (Jyothi & Madhavi, 2019).
Molecular Structure Analysis
The structure of imidazo[1,2-a]pyrazine derivatives is characterized using spectroscopic methods such as IR, 1H, and 13C NMR, and MS, providing detailed insights into their molecular framework. This structural elucidation is crucial for understanding the compound's reactivity and biological activity.
Chemical Reactions and Properties
Imidazo[1,2-a]pyrazine derivatives undergo various chemical reactions, including condensation, cyclization, and substitution, which are pivotal in modifying their chemical properties for specific applications. For example, the reaction of 2-iodopyrazine with ammonia gas and subsequent chemical transformations highlight the reactivity of this compound class in synthesizing diverse derivatives with potential antimicrobial activity.
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyrazine derivatives, such as solubility, melting point, and crystal structure, are determined through experimental studies. These properties are essential for the compound's application in drug formulation and material science.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and biological activity, are explored through synthetic and analytical techniques. For instance, the synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines indicates the importance of substituents in influencing the compound's chemical behavior and potential biological activities (Eleev, Kutkin, & Zhidkov, 2015).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Chemical Synthesis and Anticancer Activity : Various derivatives of imidazo[1,2-a]pyrazine and related heterocycles have been synthesized and evaluated for their potential anticancer activities. For instance, studies have focused on synthesizing novel compounds and assessing their cytotoxicity against different cancer cell lines, demonstrating the utility of these compounds in exploring new therapeutic agents (Hassan et al., 2014).
Antimicrobial and Antiviral Applications : Some derivatives have been synthesized with the intention of discovering new antimicrobial agents. The antimicrobial activity of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, for example, has been explored, showing promising results against various microbial strains. This highlights the potential of such compounds in developing new antimicrobial treatments (Jyothi & Madhavi, 2019).
Mechanistic Studies and Drug Development
Molecular Docking and Mechanistic Insights : Some studies have ventured into molecular docking to understand the interaction between synthesized compounds and biological targets, providing insights into their mechanism of action. This approach is crucial for drug development, allowing for the optimization of compound structures for better efficacy and reduced toxicity (Sivaramakarthikeyan et al., 2020).
Synthesis for Anti-inflammatory and Analgesic Activities : Research has also been conducted on the synthesis of new compounds for evaluating their anti-inflammatory and analgesic activities. This is indicative of the broader applicability of such compounds in addressing various conditions that require anti-inflammatory or pain-relieving medications (Khalifa et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7-prop-2-enylimidazo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-3-8-24-16(13-4-6-14(20)7-5-13)11-23-10-15(22-17(23)19(24)27)18(26)21-9-12(2)25/h3-7,10-12,25H,1,8-9H2,2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAGHUWORSKXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN2C=C(N(C(=O)C2=N1)CC=C)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5601442.png)
![2,5-dimethyl-3-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrazine](/img/structure/B5601463.png)



![4-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5601498.png)
![5-(4-chlorophenyl)-3-(3-methylbutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601503.png)
![N-[2-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5601511.png)
![2-(1H-benzimidazol-1-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5601513.png)
![1-(3-chlorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5601516.png)
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5601528.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5601541.png)
![{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5601546.png)
